molecular formula C10H10N2O2 B8612496 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol

Cat. No.: B8612496
M. Wt: 190.20 g/mol
InChI Key: VUQDMMJXHKKIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol is a chemical compound of significant interest in specialized organic chemistry research and development. It belongs to the 1,3,4-oxadiazole family, a class of heterocyclic compounds known for a broad spectrum of potential applications due to their unique electronic properties and structural robustness . Researchers are exploring 1,3,4-oxadiazoles for use in materials science, including as components in the development of advanced polymers and as corrosion inhibitors . The structure of this particular compound, which integrates a phenolic group with the 1,3,4-oxadiazole ring, is often investigated for its potential biological activities. Similar 1,3,4-oxadiazole derivatives have been synthesized and studied for their pronounced antioxidant properties, demonstrating significant free-radical scavenging ability in established assays such as DPPH and FRAP . The electron-rich nature of the 1,3,4-oxadiazole core also makes its derivatives promising candidates for the development of fluorescent materials and organic light-emitting diodes (OLEDs) . This product is provided for research and further manufacturing applications and is strictly for use in laboratory settings. It is not intended for direct human or veterinary use, nor for diagnostic or therapeutic purposes. Researchers can leverage this compound as a key synthetic intermediate or as a model compound for studying the properties of heterocyclic systems.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenol

InChI

InChI=1S/C10H10N2O2/c1-2-9-11-12-10(14-9)7-3-5-8(13)6-4-7/h3-6,13H,2H2,1H3

InChI Key

VUQDMMJXHKKIIB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of 1,3,4-Oxadiazole Derivatives

Compound Name Substituents on Oxadiazole Ring Linked Moieties Key Functional Groups Biological Activity Evidence Source
4-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol Ethyl (C2H5) at position 5 Phenol -OH, -C2H5 Under investigation
LMM5 Benzyl-methyl sulfamoyl 4-Methoxyphenyl methyl -SO2N, -OCH3 Antifungal (C. albicans)
LMM11 Cyclohexyl-ethyl sulfamoyl Furan-2-yl -SO2N, -O (furan) Antifungal (C. albicans)
6h (4-Chloro-2-((5-(3,4,5-TMP)-oxadiazol)amino)phenol) 3,4,5-Trimethoxyphenyl (TMP) Chlorophenol -Cl, -OCH3 Anticancer (NCI-H460, SNB-19)
6j/6k (Methoxy-4-(2-(5-(R-phenyl)oxadiazol)vinyl)phenol) Trifluoromethyl/trifluoromethoxy Vinylphenol -CF3, -OCF3 Neuroprotective, AChE inhibition
4-(((4-(5-Aryl-oxadiazol)benzyl)oxy)methyl)-2,6-DMP Aryl (e.g., nitro, methoxy) Benzyloxy-methyl dimethoxy -OCH3, -NO2 Antioxidant (DPPH/FRAP)

Key Observations :

  • Electron-Withdrawing Effects : Trifluoromethyl (6j) and nitro (6c in ) groups increase electrophilicity, enhancing interactions with enzymatic targets like acetylcholinesterase (AChE) or thioredoxin reductase .
  • Hydrogen-Bonding Capacity: Phenolic -OH groups (common in 4-(5-Ethyl...phenol and 6h) improve solubility and target binding, whereas methyl ethers (LMM5, 6j) reduce polarity but may prolong metabolic stability .

Antifungal Activity

Anticancer Activity

Compound 6h () demonstrated significant growth inhibition (PGI = 65.12 at 10 µM) against CNS (SNB-19) and lung (NCI-H460) cancer lines. The chloro and trimethoxyphenyl groups in 6h enhance tubulin binding, whereas the ethyl group in the target compound may favor alternative targets .

Neuroprotective Effects

Compounds 6j and 6k () showed neuroprotection via AChE/BACE-1 inhibition and BBB permeability. Their vinylphenol and trifluoromethyl groups are critical for these effects, highlighting the importance of extended conjugation and electronegative substituents—features absent in 4-(5-Ethyl...phenol .

Antioxidant Activity

In , derivatives with electron-donating methoxy groups (e.g., 6a-i) exhibited strong DPPH radical scavenging, while nitro groups reduced activity.

Q & A

Q. What are the standard synthetic routes for preparing 4-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenol, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization of hydrazide precursors. For example, a Schiff base approach involves reacting 4-(5-substituted-1,3,4-oxadiazol-2-yl)aniline with aldehydes in ethanol under reflux . Optimization includes varying stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to oxadiazole), solvent selection (ethanol or DMF), and reaction time (6–12 hours). Monitoring via TLC and recrystallization in ethanol improves purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., ethyl group protons at δ 1.2–1.4 ppm and phenolic -OH near δ 9–10 ppm).
  • IR Spectroscopy : Identification of oxadiazole C=N stretches (~1600 cm⁻¹) and phenolic O-H stretches (~3300 cm⁻¹).
  • Elemental Analysis : Validates empirical formula (e.g., C₁₀H₉N₂O₂) with <0.4% deviation .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screening includes:

  • Forced Swimming Test (FST) : Assess antidepressant potential by measuring immobility time reduction (e.g., 30–50% at 50 mg/kg) compared to controls like imipramine .
  • DPPH Assay : Quantify antioxidant activity via IC₅₀ values (e.g., 15–20 µM for phenolic derivatives) .

Advanced Research Questions

Q. How can computational methods predict the compound’s pharmacokinetic and toxicity profiles?

Use in silico tools like SwissADME or ADMETLab to predict:

  • Lipophilicity (LogP) : Optimal range 2–3 for blood-brain barrier penetration.
  • Toxicity : Ames test simulations for mutagenicity and ProTox-II for hepatotoxicity. Molecular docking (AutoDock Vina) identifies potential targets (e.g., MAO-A for antidepressants) with binding energies ≤ -7.0 kcal/mol .

Q. What strategies resolve contradictions in reported biological activities across studies?

Address discrepancies via:

  • Dose-Response Curves : Validate efficacy thresholds (e.g., EC₅₀ vs. IC₅₀).
  • Cell Line Specificity : Test across multiple lines (e.g., CCRF-CEM vs. MCF-7) to identify selective cytotoxicity .
  • Structural Analog Comparison : Modify substituents (e.g., replacing ethyl with trifluoromethyl) to isolate activity drivers .

Q. How are transition metal complexes of this compound synthesized, and what applications do they have?

React the compound with metal salts (e.g., CuCl₂·2H₂O or Ni(NO₃)₂) in ethanol/water (1:1) under reflux. Characterize via:

  • Molar Conductivity : Confirm octahedral geometry (Λₘ = 70–100 S cm²/mol).
  • UV-Vis Spectroscopy : Identify d-d transitions (e.g., Cu²⁺ at 600–800 nm). These complexes exhibit enhanced antimicrobial or catalytic activity vs. ligands alone .

Q. What crystallographic methods determine its solid-state structure, and how is refinement performed?

Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å). Refine with SHELXL-2018:

  • R-Factors : Aim for R₁ < 0.05 and wR₂ < 0.15.
  • Hydrogen Bonding : Analyze O-H···N interactions (2.5–3.0 Å) to assess packing stability .

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